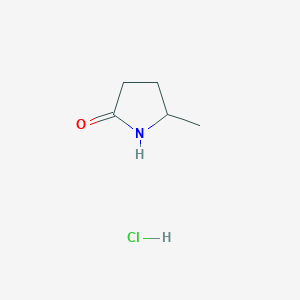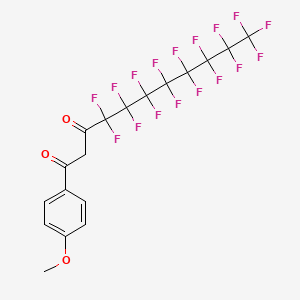![molecular formula C10H11F B15202010 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene is an organic compound characterized by the presence of a fluorine atom attached to a benzene ring, which is further substituted with a butenyl group
Métodos De Preparación
The synthesis of 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and 2-buten-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the butenyl group to a butyl group, altering the compound’s properties.
Substitution: The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles and appropriate solvents.
Aplicaciones Científicas De Investigación
1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of specific biochemical processes. For instance, its fluorine atom can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene can be compared with similar compounds, such as:
1-[(2E)-2-Buten-1-Yl]-4-Chlorobenzene: This compound has a chlorine atom instead of fluorine, which affects its reactivity and applications.
1-[(2E)-2-Buten-1-Yl]-4-Bromobenzene:
1-[(2E)-2-Buten-1-Yl]-4-Iodobenzene: Iodine substitution further alters the compound’s characteristics, making it suitable for different applications.
The uniqueness of this compound lies in its specific reactivity profile and the potential for diverse applications in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H11F |
|---|---|
Peso molecular |
150.19 g/mol |
Nombre IUPAC |
1-[(E)-but-2-enyl]-4-fluorobenzene |
InChI |
InChI=1S/C10H11F/c1-2-3-4-9-5-7-10(11)8-6-9/h2-3,5-8H,4H2,1H3/b3-2+ |
Clave InChI |
BNPIMZOVKJNIRM-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/CC1=CC=C(C=C1)F |
SMILES canónico |
CC=CCC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


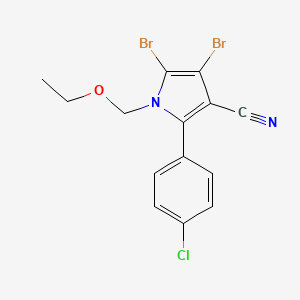

![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)
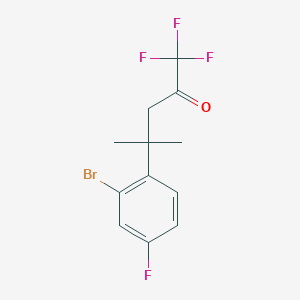

![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)
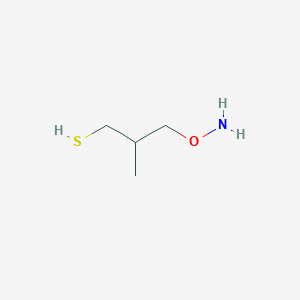

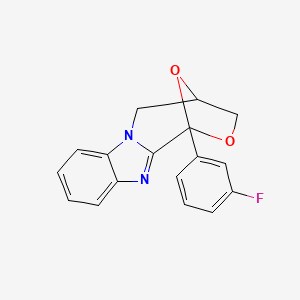
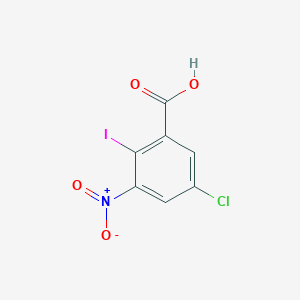
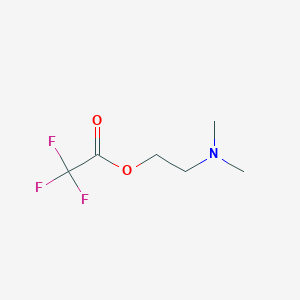
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
